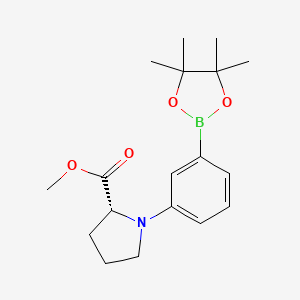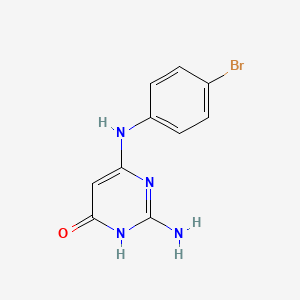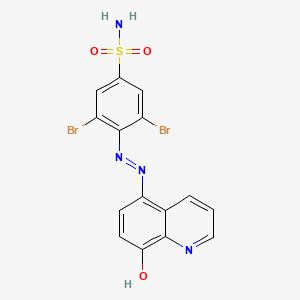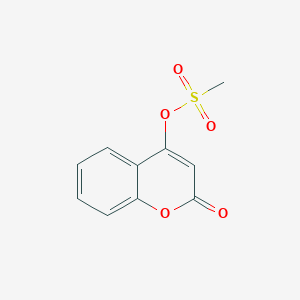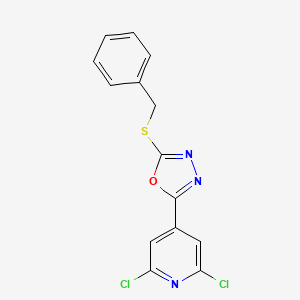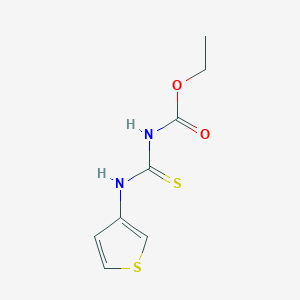![molecular formula C12H15N5O4S B14000665 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine CAS No. 69147-40-6](/img/structure/B14000665.png)
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylguanidine group attached to a phenyl ring, which is further substituted with a diazenyl group linked to a dioxopentan moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a suitable sulfonylguanidine precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The phenyl ring and sulfonylguanidine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonylguanidine group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The diazenyl group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonamide
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylurea
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylthiourea
Uniqueness
Compared to similar compounds, 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfonylguanidine moiety provides strong binding affinity to molecular targets, while the diazenyl group offers versatility in redox reactions.
Properties
CAS No. |
69147-40-6 |
|---|---|
Molecular Formula |
C12H15N5O4S |
Molecular Weight |
325.35 g/mol |
IUPAC Name |
2-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C12H15N5O4S/c1-7(18)11(8(2)19)16-15-9-3-5-10(6-4-9)22(20,21)17-12(13)14/h3-6,11H,1-2H3,(H4,13,14,17) |
InChI Key |
FWWAGNGLVZCBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



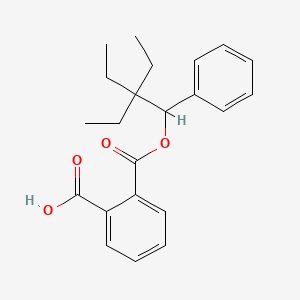
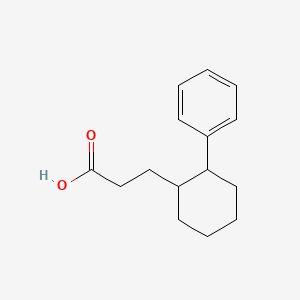
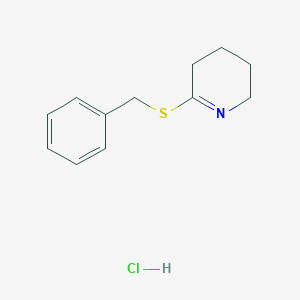
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
